molecular formula C12H16O2 B7998348 4-(sec-Butoxymethyl)benzaldehyde

4-(sec-Butoxymethyl)benzaldehyde

Cat. No.: B7998348
M. Wt: 192.25 g/mol
InChI Key: IPMDNVQZVIYOQS-UHFFFAOYSA-N
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Description

4-(sec-Butoxymethyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a sec-butyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butoxymethyl)benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde.

    Alkylation: The hydroxyl group of 4-hydroxybenzaldehyde is alkylated using sec-butyl bromide in the presence of a base like potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized to form this compound. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butoxymethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

    Oxidation: 4-[(sec-Butyloxy)methyl]benzoic acid.

    Reduction: 4-[(sec-Butyloxy)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

4-(sec-Butoxymethyl)benzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates due to its structural versatility.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(sec-Butoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a sec-butyl group.

    4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a sec-butyl group.

    4-[(tert-Butyloxy)methyl]benzaldehyde: Similar structure but with a tert-butyl group instead of a sec-butyl group.

Uniqueness

4-(sec-Butoxymethyl)benzaldehyde is unique due to the presence of the sec-butyl group, which can influence its reactivity and interactions in chemical and biological systems. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications.

Properties

IUPAC Name

4-(butan-2-yloxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-10(2)14-9-12-6-4-11(8-13)5-7-12/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMDNVQZVIYOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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